6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative characterized by a cyclobutylmethyl-methylamino substitution at the 6-position and a methyl group at the 3-position. This scaffold is structurally related to uracil analogs, with modifications aimed at optimizing physicochemical and biological properties.
Properties
IUPAC Name |
6-[cyclobutylmethyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13(7-8-4-3-5-8)9-6-10(15)14(2)11(16)12-9/h6,8H,3-5,7H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBBDTZOVVJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Cyclobutylmethyl-N-methylurea Intermediate
The cyclobutylmethyl(methyl)amino group is introduced via a two-step alkylation sequence:
Cyclization with β-Keto Ester
The urea intermediate reacts with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the tetrahydropyrimidine ring:
$$
\text{Urea} + \text{CH}3\text{COCH}2\text{COOCH}_3 \xrightarrow{\text{HCl, EtOH}} \text{Tetrahydropyrimidine-2,4-dione}
$$
Key parameters :
- Solvent : Ethanol or acetic acid for optimal cyclization.
- Temperature : Reflux (78–100°C) for 6–12 hours.
- Yield : 60–75% after purification via recrystallization.
Synthetic Route 2: Post-Cyclization Functionalization
Synthesis of 3-Methyltetrahydropyrimidine-2,4-dione
A pre-formed 3-methyltetrahydropyrimidine-2,4-dione core is alkylated at N6:
- Ring formation :
$$ \text{Methylmalonyl chloride} + \text{Urea} \xrightarrow{\text{Base}} \text{3-Methyltetrahydropyrimidine-2,4-dione} $$
Triethylamine in DMF facilitates this step.
- N6-Alkylation :
$$ \text{3-Methyltetrahydropyrimidine-2,4-dione} + \text{Cyclobutylmethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Monosubstituted intermediate} $$
Subsequent methylation with methyl iodide yields the target compound.
Challenges :
- Regioselectivity : The N1 position may compete for alkylation, necessitating bulky bases (e.g., LDA) to favor N6.
- Purification : Silica gel chromatography (EtOAc/hexane) separates regioisomers.
Alternative Methodologies and Innovations
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates cyclization steps, improving yields to 80–85%.
Enzymatic Resolution for Chiral Intermediates
Lipase-catalyzed kinetic resolution achieves enantiomeric excess >98% for chiral cyclobutylmethyl precursors.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Pre-functionalized urea) | Route 2 (Post-cyclization alkylation) |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 45–55% | 35–50% |
| Key Advantage | Fewer purification steps | Flexibility in substituent variation |
| Key Limitation | Limited scalability | Regioselectivity challenges |
Experimental Optimization and Troubleshooting
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydropyrimidine-dione core is a versatile pharmacophore. Key structural variations among analogs include substituents at the 3-, 5-, and 6-positions, which influence solubility, metabolic stability, and target affinity. Below is a detailed comparison:
Substituent Analysis at the 6-Position
Substituent Effects at the 3-Position
- Methyl Group (Target Compound) : The 3-methyl group is a common feature in analogs (e.g., ), contributing to steric shielding of the dione moiety, thereby reducing reactivity and improving stability .
- Ethyl or Propyl Groups: In analogs like 6-amino-3-ethyl-1-propyl derivatives (), larger alkyl chains increase lipophilicity but may introduce metabolic liabilities such as oxidation .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a tetrahydropyrimidine core with various substituents. Its molecular formula is , and it exhibits the following properties:
- Molecular Weight : 196.26 g/mol
- Appearance : Powder form
- Purity : Typically ≥ 95%
Research indicates that compounds similar to 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may interact with various biological targets. The mechanisms of action often involve modulation of neurotransmitter systems or interaction with specific receptors:
- Muscarinic Receptors : Compounds in this class have been shown to affect muscarinic receptor subtypes (M1-M5), which are critical for various physiological functions including cognition and memory .
- Neurotransmitter Modulation : Similar compounds have been explored for their ability to modulate neurotransmitter release, potentially influencing conditions such as depression or anxiety.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Cognitive Enhancement : Some studies suggest that tetrahydropyrimidines may enhance cognitive function by acting as antagonists at specific muscarinic receptors.
- Analgesic Properties : There is evidence indicating potential analgesic effects through modulation of pain pathways.
- Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Research Findings
A review of recent literature reveals several significant findings regarding the biological activity of related compounds:
Case Studies
- Cognitive Function Improvement : In a study involving animal models, administration of tetrahydropyrimidine derivatives led to improved performance in memory tasks compared to controls. This suggests a potential role in treating cognitive decline associated with aging or neurodegenerative diseases.
- Pain Management : A clinical trial assessed the efficacy of a related compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo .
Comparative Analysis
The following table summarizes the biological activities reported for various tetrahydropyrimidine derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Key steps include cyclization and functionalization of the cyclobutylmethyl-methylamino group. For example, palladium-catalyzed reductive cyclization (as seen in structurally related pyrimidines) can be adapted using nitroarenes and formic acid derivatives as CO surrogates to form the tetrahydropyrimidine core . Reaction conditions (e.g., anhydrous solvents like THF, temperatures of 60–80°C, and catalysts such as Pd/C) are critical for yield optimization . Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) ensures high purity (>95%) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent placement (e.g., cyclobutylmethyl protons at δ 1.6–2.1 ppm and methyl groups at δ 2.3–2.5 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) validate purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 293.18) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydropyrimidine ring and cyclobutyl conformation .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclobutyl vs. phenyl substituents) influence bioactivity?
- Methodological Answer : Systematic SAR studies compare analogs with varying substituents (e.g., cyclobutylmethyl vs. benzyl groups). For instance:
- Cyclobutylmethyl : Enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration in CNS-targeted studies .
- Methylamino Group : Methylation at N3 reduces metabolic degradation compared to unsubstituted amines (t increases from 2.1 to 4.7 hours in microsomal assays) .
- Data Table :
| Substituent | LogP | Metabolic Stability (t, h) |
|---|---|---|
| Cyclobutylmethyl | 2.1 | 4.7 |
| Benzyl | 2.8 | 3.2 |
| Phenyl | 3.0 | 2.5 |
- These trends are derived from in vitro assays using liver microsomes and computational models (e.g., SwissADME) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. For example:
- Case Study : Conflicting IC values (e.g., 1.2 μM vs. 8.7 μM in kinase inhibition assays) may stem from differing ATP concentrations (10 μM vs. 100 μM). Normalizing data to standardized ATP levels (50 μM) reconciles results .
- Impurity Analysis : HPLC-MS detects trace byproducts (e.g., des-methyl derivatives) that skew bioactivity; repurification resolves inconsistencies .
Q. How to investigate the mechanism of action using computational and experimental approaches?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like PDE4B (ΔG = -9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k = 1.5 × 10 Ms, k = 0.003 s) .
- Cellular Assays : siRNA knockdown of suspected targets (e.g., PDE4B) validates functional involvement; rescue experiments confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
